E6130

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

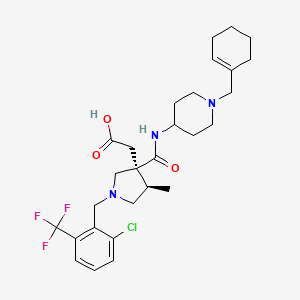

2-[(3S,4R)-1-[[2-chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]carbamoyl]-4-methylpyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37ClF3N3O3/c1-19-15-35(17-22-23(28(30,31)32)8-5-9-24(22)29)18-27(19,14-25(36)37)26(38)33-21-10-12-34(13-11-21)16-20-6-3-2-4-7-20/h5-6,8-9,19,21H,2-4,7,10-18H2,1H3,(H,33,38)(H,36,37)/t19-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJKDYLEMNXXER-UZTOHYMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(CC(=O)O)C(=O)NC2CCN(CC2)CC3=CCCCC3)CC4=C(C=CC=C4Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C[C@@]1(CC(=O)O)C(=O)NC2CCN(CC2)CC3=CCCCC3)CC4=C(C=CC=C4Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37ClF3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501100199 | |

| Record name | (3S,4R)-1-[[2-Chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[[1-(1-cyclohexen-1-ylmethyl)-4-piperidinyl]amino]carbonyl]-4-methyl-3-pyrrolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501100199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427058-33-0 | |

| Record name | (3S,4R)-1-[[2-Chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[[1-(1-cyclohexen-1-ylmethyl)-4-piperidinyl]amino]carbonyl]-4-methyl-3-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427058-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4R)-1-[[2-Chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[[1-(1-cyclohexen-1-ylmethyl)-4-piperidinyl]amino]carbonyl]-4-methyl-3-pyrrolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501100199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

E6130: A Comprehensive Technical Guide to a Novel CX3CR1 Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

E6130 is a potent and selective small molecule modulator of the CX3C chemokine receptor 1 (CX3CR1), a key regulator of immune cell trafficking and inflammation. Its full chemical name is [(3S,4R)-1-[2-Chloro-6-(trifluoromethyl)benzyl]-3-{[1-(cyclohex-1-en-1-ylmethyl)piperidin-4-yl]carbamoyl}-4-methylpyrrolidin-3-yl]acetic acid (2S)-hydroxy(phenyl)acetate.[1] this compound has demonstrated significant potential in preclinical models of inflammatory bowel disease (IBD) by attenuating mucosal inflammation and reducing the trafficking of CX3CR1-expressing leukocytes. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and preclinical data for this compound, including detailed experimental protocols and a summary of its known quantitative data.

Chemical Properties and Synthesis

This compound is a synthetic compound with the molecular formula C28H37ClF3N3O3 and a molecular weight of 556.06 g/mol . Its unique structure allows for high selectivity and oral bioavailability.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Full Chemical Name | [(3S,4R)-1-[2-Chloro-6-(trifluoromethyl)benzyl]-3-{[1-(cyclohex-1-en-1-ylmethyl)piperidin-4-yl]carbamoyl}-4-methylpyrrolidin-3-yl]acetic acid (2S)-hydroxy(phenyl)acetate |

| CAS Number | 1427058-33-0 |

| Molecular Formula | C28H37ClF3N3O3 |

| Molecular Weight | 556.06 g/mol |

While a detailed, publicly available step-by-step synthesis protocol for this compound remains proprietary, the synthesis of related compounds is described in patent literature, such as WO2013094735A1. The general approach likely involves a multi-step organic synthesis to construct the complex pyrrolidine (B122466) core and subsequent functionalization with the chloro-trifluoromethylbenzyl and cyclohexenylmethyl-piperidinylcarbamoyl moieties.

Mechanism of Action and Signaling Pathway

This compound functions as a modulator of the CX3CR1 receptor, which is the sole receptor for the chemokine fractalkine (CX3CL1). The CX3CL1/CX3CR1 axis plays a critical role in the adhesion, migration, and survival of various immune cells, including monocytes, natural killer (NK) cells, and T cells.

This compound exhibits a dual mechanism of action. It acts as an agonist, stimulating the CX3CR1 receptor, which paradoxically leads to its down-regulation on the cell surface. This reduction in surface CX3CR1 expression impairs the ability of immune cells to respond to the chemotactic gradient of fractalkine, thereby inhibiting their migration to sites of inflammation.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent inhibitory effects on fractalkine-induced chemotaxis of human peripheral blood natural killer (NK) cells. It also effectively induces the down-regulation of CX3CR1 on the surface of these cells.

Table 2: In Vitro Activity of this compound

| Assay | Cell Type | Parameter | Value | Reference |

| Chemotaxis Inhibition | Human Peripheral Blood NK Cells | IC50 | 4.9 nM | [1] |

| CX3CR1 Down-regulation | Human Peripheral Blood NK Cells | EC50 | 5.2 nM | [1] |

In Vivo Efficacy in Murine Colitis Models

The therapeutic potential of this compound in inflammatory bowel disease has been evaluated in two key murine models of colitis.

-

CD4+CD45RBhigh T-cell Transfer Colitis Model: In this model, which mimics the chronic inflammation seen in Crohn's disease, oral administration of this compound significantly ameliorated disease severity. This was evidenced by a reduction in weight loss, improved stool consistency, and decreased colon weight-to-length ratio. Histological analysis revealed reduced immune cell infiltration in the colonic mucosa of this compound-treated mice.[1]

-

Oxazolone-Induced Colitis Model: This model represents a Th2-mediated colitis, akin to ulcerative colitis. This compound treatment also led to a significant reduction in inflammatory parameters in this model.[1]

Table 3: Summary of In Vivo Efficacy in Murine Colitis Models

| Model | Key Findings |

| CD4+CD45RBhigh T-cell Transfer | Amelioration of weight loss and diarrhea, reduced colon inflammation, decreased infiltration of CX3CR1+ leukocytes into the gut mucosa.[1] |

| Oxazolone-Induced Colitis | Significant improvement in inflammatory bowel disease-related parameters.[1] |

Experimental Protocols

Fractalkine-Induced Chemotaxis Assay (Boyden Chamber)

This assay is used to assess the ability of this compound to inhibit the migration of immune cells towards a chemoattractant.

Methodology:

-

Cell Preparation: Isolate natural killer (NK) cells from human peripheral blood using standard density gradient centrifugation and magnetic cell separation techniques.

-

Assay Setup: Utilize a Boyden chamber with a porous polycarbonate membrane (typically 5 µm pores).[2]

-

In the lower chamber, add media containing a specific concentration of fractalkine as the chemoattractant. For test wells, also add varying concentrations of this compound.

-

In the upper chamber, add the prepared NK cell suspension.

-

-

Incubation: Incubate the chamber for a period sufficient to allow cell migration (e.g., 2-4 hours) at 37°C in a humidified incubator.

-

Quantification: After incubation, remove the upper chamber. The cells that have migrated through the membrane into the lower chamber are then lysed and quantified using a fluorescent dye (e.g., CyQuant GR dye) and a fluorescence plate reader.

-

Data Analysis: Calculate the percentage inhibition of chemotaxis by comparing the number of migrated cells in the presence of this compound to the number of cells that migrated towards fractalkine alone.

CD4+CD45RBhigh T-cell Transfer Colitis Model

This in vivo model is a widely accepted method for studying T-cell-mediated intestinal inflammation.[3][4]

Methodology:

-

Cell Isolation: Isolate CD4+ T cells from the spleens of healthy donor mice (e.g., BALB/c). Further purify the naive T cell population by sorting for CD45RBhigh expression using fluorescence-activated cell sorting (FACS).[5]

-

Cell Transfer: Inject the purified CD4+CD45RBhigh T cells (typically 4-5 x 10^5 cells per mouse) intraperitoneally or intravenously into immunodeficient recipient mice (e.g., C.B-17 SCID mice).[6]

-

Disease Induction and Treatment: Colitis develops over several weeks (typically 4-8 weeks) as the transferred T cells react to commensal gut flora.[3] Once disease is established (indicated by weight loss and changes in stool consistency), begin daily oral administration of this compound or a vehicle control.

-

Monitoring and Endpoint Analysis: Monitor the mice regularly for clinical signs of colitis, including body weight, stool consistency, and the presence of blood in the stool. At the end of the study, euthanize the mice and collect the colons for measurement of weight and length. Perform histological analysis on colon sections to assess the degree of inflammation, epithelial damage, and immune cell infiltration.

Toxicology and Safety

Comprehensive preclinical toxicology data for this compound is not extensively published in the public domain. However, the progression of this compound into Phase 1 clinical trials (NCT03390647 and NCT02902978) in healthy volunteers indicates that it has undergone a thorough preclinical safety evaluation. These studies are designed to assess the safety, tolerability, and pharmacokinetics of a new drug candidate. The initiation of human trials implies that this compound demonstrated an acceptable safety margin in preclinical toxicology studies, which would have included assessments of single-dose and repeated-dose toxicity in at least two animal species, as well as safety pharmacology studies to evaluate effects on vital organ systems.

Conclusion

This compound is a promising, orally available, and highly selective modulator of the CX3CR1 receptor. Its unique agonistic activity leading to receptor down-regulation provides a novel mechanism for inhibiting the trafficking of inflammatory immune cells. Preclinical studies have demonstrated its potent in vitro activity and significant efficacy in established murine models of inflammatory bowel disease. The favorable, albeit not publicly detailed, preclinical safety profile has enabled its advancement into clinical development. Further investigation is warranted to fully elucidate the therapeutic potential of this compound in IBD and other inflammatory conditions driven by the CX3CL1/CX3CR1 axis.

References

- 1. This compound, a Novel CX3C Chemokine Receptor 1 (CX3CR1) Modulator, Attenuates Mucosal Inflammation and Reduces CX3CR1+ Leukocyte Trafficking in Mice with Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5 µm Chemotaxis Assays, 24-Well Format [cellbiolabs.com]

- 3. Adoptive T Cell Transfer Induced Colitis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. benchchem.com [benchchem.com]

- 5. criver.com [criver.com]

- 6. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]

Pharmacological Profile of the CX3CR1 Modulator E6130: A Technical Guide

Introduction

E6130 is an orally available, highly selective small molecule modulator of the CX3C chemokine receptor 1 (CX3CR1).[1][2] The chemokine receptor CX3CR1 and its sole ligand, fractalkine (CX3CL1), play a significant role in the migration and adhesion of leukocytes, making this axis a critical player in the pathogenesis of various inflammatory and immune-mediated diseases.[3][4] These conditions include inflammatory bowel disease (IBD), such as Crohn's disease and ulcerative colitis, rheumatoid arthritis, and multiple sclerosis.[1][5] this compound has been identified as a promising therapeutic agent, particularly for IBD, by attenuating mucosal inflammation through the modulation of CX3CR1+ leukocyte trafficking.[1][4] This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, in vitro and in vivo activities, and the experimental protocols used for its characterization.

The CX3CR1 Receptor and its Signaling Pathway

CX3CR1, also known as the fractalkine receptor, is a G-protein coupled receptor (GPCR) belonging to the chemokine receptor family.[6][7] Its endogenous ligand, fractalkine (CX3CL1), is unique among chemokines as it exists in both a membrane-bound form, which mediates strong cell adhesion, and a soluble form, which acts as a chemoattractant for cells expressing CX3CR1, such as monocytes, natural killer (NK) cells, and T cells.[3][8]

Upon binding of fractalkine, CX3CR1 undergoes a conformational change, activating associated intracellular heterotrimeric G proteins (primarily Gαi).[7][9] This activation leads to the dissociation of the Gα and Gβγ subunits, which in turn trigger multiple downstream signaling cascades.[6][9] Key pathways include the PI3K/Akt, Ras/Raf/MEK/ERK (MAPK), and PLC/PKC pathways, which collectively regulate cell survival, migration, proliferation, and adhesion.[6][9]

Pharmacological Profile of this compound

Mechanism of Action

This compound exhibits a unique modulatory mechanism. While it demonstrates agonistic activity in G-protein activation assays, its primary functional effect is the inhibition of fractalkine-induced cell migration.[1][4] This paradoxical effect is achieved through the induction of rapid down-regulation of the CX3CR1 receptor from the cell surface.[5][10] By promoting receptor internalization, this compound effectively desensitizes cells to the endogenous ligand fractalkine, thereby preventing the recruitment of CX3CR1-expressing leukocytes to sites of inflammation.[5] this compound shows no antagonistic activity at the CX3CR1 receptor.[1][5]

In Vitro Activity

The in vitro pharmacological effects of this compound have been characterized in several functional assays. The compound is a potent inhibitor of chemotaxis and effectively induces receptor down-regulation at low nanomolar concentrations.

| Assay Type | Cell Type / System | Parameter | Value | Reference |

| Chemotaxis Inhibition | Human Peripheral Blood NK Cells | IC₅₀ | 4.9 nM | [1][5] |

| Receptor Down-regulation | Human CD56⁺ NK Cells | EC₅₀ | 5.2 nM | [2][5] |

| GTPγS Binding | CX3CR1-expressing CHO-K1 Membranes | EC₅₀ | 133 nM | [2][5] |

| β-Arrestin Recruitment | CX3CR1-expressing CHO-K1 Cells | EC₅₀ | 2.4 µM | [2][5] |

In Vivo Efficacy

The therapeutic potential of this compound has been demonstrated in established mouse models of colitis. Oral administration of this compound resulted in a significant amelioration of disease parameters, confirming its anti-inflammatory effects in vivo.[1][4]

| Animal Model | Treatment | Key Findings | Reference |

| CD4⁺CD45RBhigh T-cell Transfer Colitis | This compound (10 or 30 mg/kg, p.o., daily) | Ameliorated IBD-related parameters; inhibited migration and decreased the number of CX3CR1⁺ immune cells in the gut mucosa. | [1][5] |

| Oxazolone-Induced Colitis | This compound (30 mg/kg, p.o.) | Significantly prevented colon-length shortening and suppressed body weight loss. | [1][10] |

Experimental Protocols & Workflow

The characterization of this compound involved a series of well-defined in vitro and in vivo assays to determine its potency, mechanism, and efficacy.

Fractalkine-Induced Chemotaxis Assay

This assay quantifies the ability of this compound to inhibit the migration of cells towards a fractalkine gradient.

-

Cells: Human Natural Killer (NK) cells isolated from peripheral blood, which highly express CX3CR1.[5]

-

Apparatus: A multiwell chemotaxis chamber (e.g., Boyden chamber) with a 5.0 µm pore size membrane.[10]

-

Procedure:

-

The lower wells of the chamber are filled with chemotaxis buffer containing human fractalkine (final concentration ~0.2 nM) and varying concentrations of this compound.[10]

-

A suspension of NK cells, pre-incubated with corresponding concentrations of this compound, is added to the upper wells.[5]

-

The chamber is incubated for 2 hours at 37°C in a 5% CO₂ atmosphere to allow cell migration.[10]

-

Following incubation, non-migrated cells in the upper chamber are removed. The chamber is centrifuged to pellet the migrated cells at the bottom of the lower wells.[10]

-

The number of migrated cells is quantified, and the IC₅₀ value is calculated, representing the concentration of this compound that inhibits 50% of the maximal cell migration induced by fractalkine.

-

CX3CR1 Down-regulation Assay

This assay measures the this compound-induced reduction of CX3CR1 expression on the cell surface using flow cytometry.

-

Cells: Human peripheral blood.

-

Procedure:

-

Whole blood samples are incubated with varying concentrations of this compound for 30 minutes at 37°C.[5]

-

After incubation, the samples are stained with fluorescently-labeled monoclonal antibodies specific for CD56 (an NK cell marker) and CX3CR1.[5]

-

Red blood cells are lysed, and the remaining leukocytes are analyzed using a flow cytometer.

-

The fluorescence intensity of CX3CR1 is measured on the CD56⁺ NK cell population.[5]

-

The EC₅₀ value is determined as the concentration of this compound that causes a 50% reduction in the mean fluorescence intensity (MFI) of CX3CR1.[5]

-

[³⁵S]GTPγS Binding Assay

This assay assesses the agonistic activity of this compound by measuring G-protein activation.

-

System: Cell membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing human CX3CR1.[5]

-

Procedure:

-

The CX3CR1-expressing membranes are incubated in a reaction buffer containing GDP, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of this compound.[5]

-

Upon receptor activation by an agonist, the associated Gα subunit exchanges GDP for [³⁵S]GTPγS.

-

The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound analog via filtration.

-

The radioactivity captured on the filter is measured using a scintillation counter.

-

The EC₅₀ value is calculated by plotting the specific binding against the concentration of this compound.[5]

-

β-Arrestin Recruitment Assay

This assay measures another aspect of GPCR activation, the recruitment of β-arrestin to the receptor, which is involved in signaling and receptor internalization.

-

System: A cell-based assay, often using engineered cells (e.g., CHO-K1) co-expressing CX3CR1 and a β-arrestin fusion protein (e.g., linked to a reporter enzyme).[10]

-

Procedure:

-

Cells are plated and incubated with varying concentrations of this compound.[10]

-

If this compound acts as an agonist, it will induce a conformational change in CX3CR1, leading to the recruitment of the β-arrestin fusion protein.

-

This recruitment brings the reporter enzyme into proximity with its substrate, generating a detectable signal (e.g., luminescence or fluorescence).

-

The signal is measured using a plate reader after a specified incubation time (e.g., 90 minutes).[10]

-

The EC₅₀ for β-arrestin recruitment is determined from the dose-response curve.[5]

-

Murine Models of Colitis

-

CD4⁺CD45RBhigh T-cell Transfer Model:

-

Induction: Severe combined immunodeficiency (SCID) mice, which lack T and B cells, are injected with CD4⁺CD45RBhigh T-cells. These cells induce a chronic, progressive intestinal inflammation that mimics human Crohn's disease.[1]

-

Treatment: this compound (e.g., 10 or 30 mg/kg) is administered orally once daily.[5]

-

Assessment: Efficacy is evaluated by monitoring body weight, colon length, and histological scores of inflammation. The number of CX3CR1⁺ immune cells in the gut mucosa is also quantified.[1]

-

-

Oxazolone-Induced Colitis Model:

-

Induction: Mice are pre-sensitized with the haptenating agent oxazolone. Colitis is then induced by a subsequent intrarectal administration of oxazolone, leading to an acute colitis resembling ulcerative colitis.[10]

-

Treatment: this compound is administered orally.[1]

-

Assessment: Disease severity is measured by changes in body weight and colon length at the end of the study.[10]

-

This compound is a potent and selective modulator of CX3CR1 with a distinct mechanism of action. By acting as a functional antagonist through agonist-induced receptor down-regulation, it effectively inhibits the chemotactic response of immune cells to fractalkine.[4][5] Robust in vivo efficacy in preclinical models of inflammatory bowel disease highlights its potential as a novel, orally administered therapeutic agent for treating chronic inflammatory conditions driven by the CX3CL1/CX3CR1 axis.[1] The comprehensive pharmacological data and detailed experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound.

References

- 1. This compound, a Novel CX3C Chemokine Receptor 1 (CX3CR1) Modulator, Attenuates Mucosal Inflammation and Reduces CX3CR1+ Leukocyte Trafficking in Mice with Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CX3C motif chemokine receptor 1 - Wikipedia [en.wikipedia.org]

- 7. Regulation and biological functions of the CX3CL1-CX3CR1 axis and its relevance in solid cancer: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI - The fractalkine receptor CX3CR1 is a key mediator of atherogenesis [jci.org]

- 9. researchgate.net [researchgate.net]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

E6130: A Novel CX3CR1 Modulator with Therapeutic Potential in Ulcerative Colitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon.[1][2] The pathogenesis of UC involves a dysregulated immune response to commensal gut microbiota in genetically susceptible individuals.[1] A key aspect of this pathological process is the infiltration of leukocytes into the intestinal mucosa, which is mediated by chemokines and their receptors. The chemokine fractalkine (CX3CL1) and its receptor, CX3CR1, have been identified as significant players in the trafficking of immune cells to the gut and are implicated in the pathogenesis of IBD.[3] E6130 is an orally available, small molecule modulator of CX3CR1, presenting a promising therapeutic strategy for ulcerative colitis by targeting this inflammatory pathway.[3]

Mechanism of Action of this compound

This compound is a highly selective modulator of the CX3C chemokine receptor 1 (CX3CR1).[3] Its primary mechanism of action involves the inhibition of fractalkine-induced chemotaxis of CX3CR1-expressing immune cells, such as natural killer (NK) cells.[3] This is achieved through the down-regulation of CX3CR1 on the cell surface.[3] While this compound demonstrates agonistic activity in GTPγS binding assays, its potent effect on CX3CR1 down-regulation is the key contributor to its anti-inflammatory effects.

CX3CL1-CX3CR1 Signaling Pathway

Caption: The CX3CL1-CX3CR1 signaling pathway and the inhibitory action of this compound.

Preclinical Data

The therapeutic potential of this compound in ulcerative colitis has been evaluated in in vitro and in vivo preclinical models.

In Vitro Efficacy

The inhibitory activity of this compound on the fractalkine/CX3CR1 axis was assessed using human peripheral blood natural killer (NK) cells and CX3CR1-expressing Chinese hamster ovary K1 (CHO-K1) cells.

| Assay | Cell Type | Parameter | Result | Citation |

| Chemotaxis Assay | Human peripheral blood NK cells | IC50 for inhibition of fractalkine-induced chemotaxis | 4.9 nM | [3] |

| CX3CR1 Down-regulation | Human peripheral blood NK cells | EC50 for CX3CR1 down-regulation | 5.2 nM | [3] |

| GTPγS Binding Assay | CX3CR1-expressing CHO-K1 membrane | EC50 for agonistic activity | 133 nM | [3] |

| β-arrestin Recruitment Assay | CX3CR1-expressing CHO-K1 cells | EC50 for agonistic activity | 2.4 µM | [3] |

In Vivo Efficacy in Murine Models of Colitis

This compound has demonstrated efficacy in two distinct and well-established murine models of colitis, which represent different aspects of human IBD.

CD4+CD45RBhigh T-Cell Transfer Colitis Model

This model mimics the chronic inflammation seen in human IBD. Orally administered this compound was shown to ameliorate several IBD-related parameters in this model. Specifically, this compound inhibited the migration of CX3CR1+ immune cells and reduced their numbers in the gut mucosal membrane.

| Animal Model | Treatment | Key Findings | Citation |

| CD4+CD45RBhigh T-Cell Transfer Colitis | This compound (oral administration) | Amelioration of IBD-related parameters; Inhibition of CX3CR1+ immune cell migration to the gut. |

Oxazolone-Induced Colitis Model

This model induces an acute, Th2-mediated colitis that shares features with human ulcerative colitis. Oral administration of this compound demonstrated a significant therapeutic effect in this model.

| Animal Model | Treatment | Key Findings | Citation |

| Oxazolone-Induced Colitis | This compound (10 or 30 mg/kg, p.o.) | Amelioration of IBD-related parameters; Significant prevention of colon-length shortening and suppression of body weight loss. | [3] |

Experimental Protocols

CD4+CD45RBhigh T-Cell Transfer Colitis Model

This protocol describes the induction of colitis in immunodeficient mice through the adoptive transfer of naive T-helper cells.

-

Cell Isolation:

-

Spleens are harvested from donor mice (e.g., BALB/c).

-

A single-cell suspension is prepared, and red blood cells are lysed.

-

CD4+ T cells are enriched from the splenocyte suspension using magnetic-activated cell sorting (MACS).

-

-

Cell Sorting:

-

The enriched CD4+ T cells are stained with fluorescently labeled antibodies against CD4 and CD45RB.

-

Fluorescence-activated cell sorting (FACS) is used to isolate the CD4+CD45RBhigh population (naive T cells).

-

-

Cell Transfer:

-

Recipient immunodeficient mice (e.g., SCID or Rag1-/-) are injected intraperitoneally with the sorted CD4+CD45RBhigh T cells (typically 4-5 x 10^5 cells per mouse).

-

-

Disease Monitoring and this compound Administration:

-

Mice are monitored for clinical signs of colitis, including weight loss, diarrhea, and rectal bleeding, typically developing over 5-8 weeks.

-

This compound or vehicle is administered orally to the mice during the study period.

-

-

Endpoint Analysis:

-

At the end of the study, mice are euthanized, and colons are collected.

-

Parameters such as colon length, colon weight, and histological scoring of inflammation are assessed.

-

Lamina propria lymphocytes can be isolated for flow cytometric analysis of immune cell populations.

-

Caption: Experimental workflow for the CD4+CD45RBhigh T-cell transfer colitis model.

Oxazolone-Induced Colitis Model

This protocol details the induction of acute colitis using the haptenating agent oxazolone (B7731731).

-

Sensitization:

-

On day 0, mice (e.g., BALB/c) are sensitized by the epicutaneous application of a solution of oxazolone (e.g., 3% in an acetone (B3395972) and olive oil mixture) to a shaved area of the abdomen.

-

-

Colitis Induction:

-

On day 7, mice are anesthetized, and a solution of oxazolone (e.g., 1% in 50% ethanol) is administered intrarectally via a catheter.

-

-

This compound Administration and Monitoring:

-

This compound or vehicle is administered orally to the mice, for example, starting from the day of colitis induction.

-

Mice are monitored daily for changes in body weight, stool consistency, and survival.

-

-

Endpoint Analysis:

-

Mice are euthanized at a predetermined time point after induction (e.g., 2-5 days).

-

Colons are excised, and colon length and weight are measured.

-

Histological analysis of the colon is performed to assess the severity of inflammation, including cellular infiltration, epithelial damage, and ulceration.

-

Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can also be measured in colon tissue.

-

Caption: Experimental workflow for the oxazolone-induced colitis model.

Clinical Development Status

To date, the clinical development of this compound for ulcerative colitis has been limited. A Phase I, single-center, randomized, double-blind, placebo-controlled, ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of a single dose of this compound in healthy adult male Japanese subjects. Publicly available information on clinical trials of this compound in patients with ulcerative colitis is not currently available.

Conclusion and Future Directions

This compound, a novel, orally active CX3CR1 modulator, has demonstrated significant therapeutic potential in preclinical models of ulcerative colitis. Its mechanism of action, which targets the infiltration of inflammatory immune cells into the gut mucosa, is a well-validated strategy in IBD. The promising in vitro and in vivo data warrant further investigation into the efficacy and safety of this compound in a clinical setting for patients with ulcerative colitis. Future clinical trials will be necessary to establish the optimal dosing, safety profile, and clinical efficacy of this compound in inducing and maintaining remission in this patient population. The development of this compound could offer a much-needed oral therapeutic option for individuals suffering from ulcerative colitis.

References

- 1. Histological and ultrastructural changes of the colon in dextran sodium sulfate-induced mouse colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Novel CX3C Chemokine Receptor 1 (CX3CR1) Modulator, Attenuates Mucosal Inflammation and Reduces CX3CR1+ Leukocyte Trafficking in Mice with Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: E6130 in Murine Colitis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

E6130 is a novel, orally available small molecule modulator of the CX3C chemokine receptor 1 (CX3CR1). The interaction between CX3CR1 and its ligand, fractalkine (CX3CL1), plays a significant role in the migration and infiltration of immune cells, such as T cells and macrophages, into the intestinal mucosa. In the context of inflammatory bowel disease (IBD), this signaling pathway is often upregulated, contributing to the chronic inflammation characteristic of the disease. By modulating CX3CR1, this compound presents a promising therapeutic strategy for mitigating intestinal inflammation. These application notes provide recommended dosages and detailed protocols for evaluating the efficacy of this compound in established murine models of colitis.

Quantitative Data Summary

The following table summarizes the recommended oral dosage of this compound in two distinct murine colitis models as reported in scientific literature.

| Murine Colitis Model | Compound | Dosage | Administration Route | Frequency | Vehicle |

| CD4+CD45RBhigh T-cell Transfer | This compound | 10 or 30 mg/kg | Oral gavage | Once daily | 0.5% Methylcellulose (B11928114) |

| Oxazolone-Induced Colitis | This compound | 10 or 30 mg/kg | Oral gavage | Once daily | 0.5% Methylcellulose |

Experimental Protocols

Detailed methodologies for inducing colitis and administering this compound are provided below. These protocols are based on established methods and the study by Wakita et al. (2017).

CD4+CD45RBhigh T-Cell Transfer Colitis Model

This model recapitulates the chronic inflammation observed in human Crohn's disease and is dependent on the transfer of naive T cells into immunodeficient mice.

Materials:

-

Donor mice (e.g., BALB/c or C57BL/6)

-

Recipient immunodeficient mice (e.g., C.B-17 SCID)

-

Magnetic-activated cell sorting (MACS) columns and antibodies for CD4+ T cell isolation

-

Fluorescence-activated cell sorting (FACS) antibodies (anti-CD4, anti-CD45RB)

-

Sterile PBS

-

This compound

-

0.5% Methylcellulose solution

Procedure:

-

Isolation of CD4+ T-cells:

-

Prepare a single-cell suspension from the spleens of donor mice.

-

Enrich for CD4+ T-cells using MACS according to the manufacturer's instructions.

-

-

Sorting of CD4+CD45RBhigh T-cells:

-

Stain the enriched CD4+ T-cells with fluorescently labeled anti-CD4 and anti-CD45RB antibodies.

-

Using a flow cytometer, sort the cells to isolate the CD4+CD45RBhigh population (typically the brightest 40% of CD45RB-expressing cells).

-

-

T-cell Transfer:

-

Resuspend the sorted CD4+CD45RBhigh T-cells in sterile PBS.

-

Inject 4 x 105 cells intraperitoneally into each recipient SCID mouse.

-

-

This compound Administration:

-

Allow colitis to develop over a period of 2 to 4 weeks. Monitor mice for signs of disease such as weight loss and diarrhea.

-

Prepare a suspension of this compound in 0.5% methylcellulose at the desired concentration (10 or 30 mg/kg).

-

Administer the this compound suspension or vehicle control daily via oral gavage.

-

-

Assessment of Colitis:

-

Monitor body weight, stool consistency, and rectal bleeding throughout the study.

-

At the study endpoint, sacrifice the mice and collect the colon for histological analysis, measurement of colon length and weight, and cytokine profiling.

-

Oxazolone-Induced Colitis Model

This model induces a Th2-mediated colitis that shares features with human ulcerative colitis.

Materials:

-

Mice (e.g., BALB/c)

-

Oxazolone (B7731731) (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)

-

Sterile PBS

-

This compound

-

0.5% Methylcellulose solution

Procedure:

-

Sensitization:

-

On day 0, apply a 3% (w/v) solution of oxazolone in 100% ethanol to a shaved area of the mouse's abdomen.

-

-

Induction of Colitis:

-

On day 7, lightly anesthetize the mice.

-

Intrarectally administer a 1% (w/v) solution of oxazolone in 50% ethanol using a catheter.

-

-

This compound Administration:

-

Prepare a suspension of this compound in 0.5% methylcellulose at the desired concentration (10 or 30 mg/kg).

-

Administer the this compound suspension or vehicle control daily via oral gavage, starting on the day of colitis induction or as per the study design.

-

-

Assessment of Colitis:

-

Monitor body weight and clinical signs of colitis daily.

-

At the study endpoint (typically 2-4 days after induction), sacrifice the mice and collect the colon for histological examination, measurement of colon length and weight, and myeloperoxidase (MPO) activity assay.

-

Visualizations

Signaling Pathway

Caption: CX3CR1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow

Caption: General Experimental Workflow for this compound in Murine Colitis.

Application Notes: E6130 in a CD4+CD45RBhigh T-Cell Transfer Colitis Model

Introduction

The CD4+CD45RBhigh T-cell transfer model is a robust and widely utilized mouse model of chronic intestinal inflammation that recapitulates many of the immunological and pathological features of human inflammatory bowel disease (IBD).[1][2] In this model, the transfer of naive (CD4+CD45RBhigh) T-cells into immunodeficient recipient mice, such as Rag1-/- or SCID mice, leads to the development of a progressive colitis driven by T-helper 1 (Th1) and Th17 cell responses against commensal gut bacteria.[1][3] This model is invaluable for investigating the pathogenesis of IBD and for the preclinical evaluation of novel therapeutic agents.

E6130 is a novel, orally available small molecule modulator of the CX3C chemokine receptor 1 (CX3CR1).[4][5] The fractalkine (CX3CL1)/CX3CR1 axis is implicated in the pathogenesis of IBD, with increased expression of CX3CL1 in the inflamed gut and CX3CR1 on infiltrating immune cells.[4] this compound has been shown to inhibit the migration of CX3CR1+ immune cells, suggesting its potential as a therapeutic agent for IBD.[4][5] These application notes provide a detailed protocol for the use of this compound in the CD4+CD45RBhigh T-cell transfer colitis model and summarize the expected outcomes based on available preclinical data.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in the CD4+CD45RBhigh T-cell transfer colitis model, based on published findings.[4]

Table 1: Effect of this compound on Clinical Parameters of Colitis

| Treatment Group | Dose | Route of Administration | Change in Body Weight (% of initial) | Disease Activity Index (DAI) |

| Vehicle Control | - | Oral | Significant loss | High |

| This compound | 3 mg/kg | Oral | Ameliorated loss | Significantly reduced |

| This compound | 10 mg/kg | Oral | Ameliorated loss | Significantly reduced |

| This compound | 30 mg/kg | Oral | Ameliorated loss | Significantly reduced |

Table 2: Effect of this compound on Histological and Immunological Parameters

| Treatment Group | Dose | Histological Score | Colonic MPO Activity (U/g) | Number of CX3CR1+ Cells in Colon |

| Vehicle Control | - | Severe inflammation | High | High |

| This compound | 30 mg/kg | Significantly reduced | Significantly reduced | Significantly reduced |

Experimental Protocols

Protocol 1: Induction of CD4+CD45RBhigh T-Cell Transfer Colitis

This protocol describes the isolation and transfer of CD4+CD45RBhigh T-cells to induce colitis in immunodeficient mice.

Materials:

-

Donor mice (e.g., C57BL/6)

-

Recipient immunodeficient mice (e.g., Rag1-/- or SCID), male, 8-12 weeks old

-

Sterile PBS, RPMI-1640 medium, and FACS buffer

-

Antibodies for cell sorting: Anti-CD4, Anti-CD45RB

-

Cell strainer (70 µm)

-

FACS sorter

-

Syringes and needles

Procedure:

-

Spleen Cell Suspension: Euthanize donor mice and aseptically remove spleens. Prepare a single-cell suspension by gently disrupting the spleens through a 70 µm cell strainer into a petri dish containing RPMI-1640 medium.[6]

-

Red Blood Cell Lysis: Pellet the cells by centrifugation and resuspend in a red blood cell lysis buffer. Incubate for 5 minutes at room temperature and then neutralize with excess RPMI-1640.

-

CD4+ T-Cell Enrichment: Enrich for CD4+ T-cells using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

-

Fluorescence-Activated Cell Sorting (FACS): Stain the enriched CD4+ T-cells with fluorescently labeled antibodies against CD4 and CD45RB. Sort the cells into CD4+CD45RBhigh (naive T-cells) and CD4+CD45RBlow (memory/regulatory T-cells) populations using a FACS sorter. The CD45RBhigh population is typically the brightest 40-50% of CD4+ cells.

-

Cell Transfer: Resuspend the sorted CD4+CD45RBhigh T-cells in sterile PBS at a concentration of 2 x 10^6 cells/mL. Inject each recipient mouse intraperitoneally with 200 µL of the cell suspension, delivering a total of 4 x 10^5 cells per mouse.

-

Disease Monitoring: Monitor the mice weekly for signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool. Colitis typically develops 3-8 weeks after cell transfer.[3][7]

Protocol 2: Administration of this compound

This protocol outlines the preparation and administration of this compound to mice with established colitis.

Materials:

-

This compound compound

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

-

Oral gavage needles

Procedure:

-

Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations (e.g., 0.3, 1, and 3 mg/mL to achieve doses of 3, 10, and 30 mg/kg in a 10 mL/kg dosing volume).

-

Treatment Initiation: Begin treatment once the mice have developed clinical signs of colitis (e.g., a 5-10% loss of initial body weight).

-

Oral Administration: Administer the this compound suspension or vehicle control to the mice once daily via oral gavage.

-

Continued Monitoring: Continue to monitor the body weight, DAI, and overall health of the mice throughout the treatment period.

Protocol 3: Assessment of Colitis Severity

This protocol details the methods for evaluating the severity of colitis at the end of the study.

Materials:

-

Formalin (10% neutral buffered)

-

Hematoxylin and eosin (B541160) (H&E) stain

-

Myeloperoxidase (MPO) assay kit

Procedure:

-

Euthanasia and Tissue Collection: At the experimental endpoint, euthanize the mice and collect the entire colon. Measure the length and weight of the colon.

-

Histological Analysis: Fix a section of the distal colon in 10% neutral buffered formalin, embed in paraffin, and section. Stain the sections with H&E and score the degree of inflammation, crypt damage, and epithelial ulceration by a blinded observer.

-

Myeloperoxidase (MPO) Assay: Homogenize a section of the colon and measure MPO activity, a marker of neutrophil infiltration, using a commercially available kit.

-

Immunohistochemistry/Flow Cytometry: To assess the infiltration of CX3CR1+ cells, perform immunohistochemistry on colon sections or isolate lamina propria lymphocytes for flow cytometric analysis using an antibody against CX3CR1.

Mandatory Visualizations

Caption: Experimental workflow for evaluating this compound in the T-cell transfer colitis model.

Caption: Proposed signaling pathway of this compound via the CX3CR1 receptor.

References

- 1. CX3CR1 + CD8 + T cells: Key players in antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CX3CL1 promotes MMP-3 production via the CX3CR1, c-Raf, MEK, ERK, and NF-κB signaling pathway in osteoarthritis synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. clinsurggroup.us [clinsurggroup.us]

- 6. researchgate.net [researchgate.net]

- 7. Regulation and biological functions of the CX3CL1-CX3CR1 axis and its relevance in solid cancer: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Administration of E6130

For Researchers, Scientists, and Drug Development Professionals

Introduction

E6130 is an orally active and highly selective modulator of the CX3C chemokine receptor 1 (CX3CR1).[1] The interaction between CX3CR1 and its ligand, fractalkine (CX3CL1), is implicated in the pathogenesis of various inflammatory diseases, including inflammatory bowel disease (IBD).[2] this compound has been shown to inhibit the fractalkine-induced chemotaxis of human peripheral blood natural killer cells and down-regulates CX3CR1 on the cell surface.[2][3] Preclinical studies have demonstrated its efficacy in murine models of colitis, suggesting its potential as a therapeutic agent for IBD.[2][4]

These application notes provide detailed protocols for the oral administration of this compound in preclinical murine models of colitis, along with a summary of its pharmacological properties.

Mechanism of Action

This compound modulates the CX3CR1 signaling pathway. It inhibits the chemotaxis induced by fractalkine, with an IC50 of 4.9 nM in human peripheral blood natural killer cells.[2][3] This is likely achieved through the this compound-induced down-regulation of CX3CR1 on the cell surface.[2] Additionally, this compound exhibits agonistic activity at the CX3CR1 receptor.[2][3][4]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Caption: Proposed mechanism of this compound action on the CX3CR1 signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Type | Value | Reference |

| IC50 (Chemotaxis Inhibition) | Human peripheral blood NK cells | 4.9 nM | [2][3] |

| EC50 (CX3CR1 Down-regulation) | CD56+ NK cells | 5.2 nM | |

| EC50 (GTPγS binding) | CX3CR1-expressing CHO-K1 | 133 nM | |

| EC50 (β-arrestin recruitment) | CX3CR1-expressing CHO-K1 | 2.4 µM |

Table 2: Preclinical In Vivo Efficacy of this compound

| Animal Model | Administration Route | Dosage | Key Findings | Reference |

| Murine CD4+CD45RBhigh T-cell transfer colitis | Oral (p.o.) | 10 or 30 mg/kg | Ameliorated IBD-related parameters, inhibited migration of CX3CR1+ immune cells. | [2] |

| Murine oxazolone-induced colitis | Oral (p.o.) | 10 or 30 mg/kg | Ameliorated IBD-related parameters. | [2] |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice. As the specific vehicle used in published studies is not detailed, a common vehicle for preclinical oral administration, 0.5% methylcellulose (B11928114) in water, is proposed.

Materials:

-

This compound powder

-

0.5% (w/v) Methylcellulose in sterile water

-

Mortar and pestle

-

Spatula

-

Balance

-

Stir plate and stir bar

-

Sterile conical tubes

Procedure:

-

Calculate the required amount of this compound based on the desired concentration and final volume. For a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL.

-

Weigh the calculated amount of this compound powder and place it in a clean, dry mortar.

-

Add a small volume of the 0.5% methylcellulose vehicle to the mortar to form a paste.

-

Triturate the paste with the pestle until a uniform consistency is achieved.

-

Gradually add the remaining volume of the 0.5% methylcellulose vehicle while continuously stirring.

-

Transfer the suspension to a sterile conical tube.

-

Stir the suspension using a stir plate and stir bar for at least 30 minutes to ensure homogeneity.

-

Visually inspect the suspension for any large aggregates.

-

Store the suspension at 2-8°C and protect from light until use. It is recommended to prepare the suspension fresh on the day of administration.

Protocol 2: Oral Administration of this compound in a Murine Colitis Model

This protocol outlines the general procedure for administering this compound to mice with induced colitis. The timing of administration will depend on the specific experimental design (prophylactic or therapeutic).

Materials:

-

Prepared this compound suspension

-

Mice with induced colitis (e.g., CD4+CD45RBhigh T-cell transfer or oxazolone-induced)

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

1 mL syringes

Procedure:

-

Gently vortex the this compound suspension to ensure it is homogenous before drawing it into the syringe.

-

Securely restrain the mouse.

-

Measure the body weight of the mouse to calculate the precise volume of the this compound suspension to be administered.

-

Attach the gavage needle to the syringe containing the this compound suspension.

-

Carefully insert the gavage needle into the esophagus of the mouse.

-

Slowly dispense the calculated volume of the suspension.

-

Withdraw the gavage needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress after administration.

The following diagram illustrates a general experimental workflow for a preclinical study involving this compound.

Caption: General experimental workflow for evaluating this compound in a murine colitis model.

Pharmacokinetics

Stability

The stability of this compound in the proposed 0.5% methylcellulose vehicle has not been reported. It is recommended to prepare the dosing suspension fresh daily to minimize the potential for degradation. If storage is necessary, it should be at 2-8°C, protected from light, and the stability of the compound under these conditions should be validated.

Conclusion

This compound is a promising orally active CX3CR1 modulator for the treatment of inflammatory diseases. The provided protocols offer a framework for its preclinical evaluation in murine models of colitis. Researchers should optimize the formulation and administration schedule based on their specific experimental goals and conduct appropriate pharmacokinetic and stability studies to ensure reliable and reproducible results.

References

- 1. This compound, a Novel CX3C Chemokine Receptor 1 (CX3CR1) Modulator, Attenuates Mucosal Inflammation and Reduces CX3CR1+ Leukocyte Trafficking in Mice with Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchportal.vub.be [researchportal.vub.be]

- 3. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiologically based pharmacokinetic modeling of benzene metabolism in mice through extrapolation from in vitro to in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantifying the Effects of E6130 on CX3CR1+ Immune Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemokine receptor CX3CR1, and its ligand fractalkine (CX3CL1), play a critical role in the trafficking and recruitment of various immune cells, including monocytes, macrophages, dendritic cells, and natural killer (NK) cells.[1][2] This axis is implicated in the pathogenesis of numerous inflammatory conditions, making it a promising target for therapeutic intervention.[3][4] E6130 is an orally active and highly selective modulator of CX3CR1.[1][3][5] This document provides detailed application notes and protocols for quantifying the effects of this compound on CX3CR1+ immune cells, intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Type | Value | Reference |

| IC50 (Fractalkine-induced chemotaxis) | Human peripheral blood NK cells | 4.9 nM | [3][4][5] |

| EC50 (CX3CR1 down-regulation) | Human peripheral blood CD56+ NK cells | 5.2 nM | [1][5] |

| EC50 (GTPγS binding) | CX3CR1-expressing CHO-K1 membrane | 133 nM | [1][5] |

| EC50 (β-arrestin recruitment) | CX3CR1-expressing CHO-K1 membrane | 2.4 μM | [1][5] |

| Antagonistic Activity (GTPγS binding) | CX3CR1-expressing CHO-K1 membrane | >10 μM |

Table 2: In Vivo Models Demonstrating this compound Efficacy

| Model | Key Findings | Reference |

| Murine CD4+CD45RBhigh T-cell-transfer colitis | Reduced stool score, inhibited migration and decreased number of CX3CR1+ immune cells in the gut mucosa.[3] | [3] |

| Murine oxazolone-induced colitis | Ameliorated inflammatory bowel disease-related parameters.[3] | [3] |

Signaling Pathway and Mechanism of Action

This compound modulates CX3CR1 signaling primarily through the induction of receptor down-regulation on the cell surface. This leads to a reduction in the ability of CX3CR1+ cells to respond to fractalkine gradients, thereby inhibiting their chemotaxis and recruitment to sites of inflammation. While this compound shows some agonistic activity in GTPγS binding and β-arrestin recruitment assays, its potent effect on receptor down-regulation at low nanomolar concentrations is the predominant mechanism for its anti-inflammatory effects.

Caption: Proposed mechanism of this compound action on CX3CR1+ cells.

Experimental Protocols

The following are detailed protocols for key experiments to quantify the effects of this compound.

Protocol 1: In Vitro Chemotaxis Assay

This protocol is designed to assess the inhibitory effect of this compound on the migration of CX3CR1+ immune cells towards a fractalkine gradient.

Materials:

-

CX3CR1+ cells (e.g., human peripheral blood NK cells)

-

Recombinant human Fractalkine/CX3CL1

-

This compound

-

Chemotaxis chamber (e.g., multiwell chamber)

-

Cell culture medium

-

Fetal Bovine Serum (FBS)

-

Bovine Serum Albumin (BSA)

-

Calcein-AM or other cell viability dye

Procedure:

-

Cell Preparation:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for NK cells using a negative selection kit.

-

Resuspend the purified NK cells in chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in chemotaxis buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

-

Chemotaxis Assay:

-

Pre-incubate the NK cells with varying concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

-

Add recombinant human fractalkine to the lower wells of the chemotaxis chamber at a concentration known to induce migration (e.g., 0.2 nM).

-

Place the filter membrane (typically 5 µm pore size for lymphocytes) over the lower wells.

-

Add the pre-incubated cell suspension to the upper wells.

-

Incubate the chamber for 2 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Quantification:

-

After incubation, carefully remove the filter.

-

Quantify the number of migrated cells in the lower chamber. This can be done by cell counting using a hemocytometer, or by using a fluorescence-based assay after labeling the cells with a dye like Calcein-AM.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

-

Caption: Experimental workflow for the in vitro chemotaxis assay.

Protocol 2: Flow Cytometry Analysis of CX3CR1 Expression

This protocol details the method for quantifying the down-regulation of CX3CR1 on the surface of immune cells following treatment with this compound.

Materials:

-

Human peripheral blood

-

This compound

-

Phycoerythrin (PE)-conjugated anti-human CX3CR1 antibody

-

Allophycocyanin (APC)-conjugated anti-human CD56 antibody (for NK cells)

-

Red Blood Cell (RBC) Lysis Buffer

-

FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Collect human peripheral blood in heparinized tubes.

-

Incubate whole blood with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

-

Antibody Staining:

-

Following incubation, add the PE-conjugated anti-CX3CR1 and APC-conjugated anti-CD56 antibodies to the blood samples.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

RBC Lysis:

-

Add RBC lysis buffer to each tube and incubate for 10-15 minutes at room temperature.

-

Centrifuge the samples at 300 x g for 5 minutes and discard the supernatant.

-

-

Washing and Resuspension:

-

Wash the cell pellet twice with cold FACS buffer.

-

Resuspend the final cell pellet in an appropriate volume of FACS buffer for flow cytometry analysis.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the CD56+ NK cell population.

-

Measure the mean fluorescence intensity (MFI) of the PE signal (CX3CR1) within the CD56+ gate.

-

Calculate the percentage of CX3CR1 down-regulation for each this compound concentration relative to the vehicle control.

-

Determine the EC50 value by plotting the percentage of down-regulation against the log concentration of this compound.

-

Caption: Workflow for flow cytometry analysis of CX3CR1 expression.

Protocol 3: In Vivo Murine Colitis Models

These protocols describe the induction of colitis in mice and the administration of this compound to assess its therapeutic efficacy. All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.

A. CD4+CD45RBhigh T-cell Transfer Colitis Model

Materials:

-

SCID mice (female, 6 weeks old)

-

BALB/c mice (female, 7-10 weeks old)

-

CD4+ T cell isolation kit

-

CD45RB antibody

-

This compound

-

Vehicle for oral administration

Procedure:

-

T-cell Isolation and Transfer:

-

Isolate CD4+ T cells from the spleens of BALB/c mice.

-

Sort the CD4+ T cells into CD45RBhigh and CD45RBlow populations using flow cytometry or magnetic beads.

-

Inject 4 x 10^5 CD4+CD45RBhigh T cells intraperitoneally into SCID mice.

-

-

This compound Administration:

-

Begin oral administration of this compound (e.g., 10 or 30 mg/kg) or vehicle daily, starting from the day of T-cell transfer or after the onset of clinical signs of colitis (e.g., weight loss, diarrhea).[5]

-

-

Monitoring and Endpoint Analysis:

-

Monitor the mice daily for body weight, stool consistency, and signs of distress.

-

At the end of the study (typically 4-8 weeks post-transfer), euthanize the mice.

-

Collect the colon and measure its weight and length.

-

Process the colon for histological analysis (H&E staining) to assess the degree of inflammation.

-

Isolate lamina propria lymphocytes to quantify the number of CX3CR1+ immune cells by flow cytometry.

-

B. Oxazolone-Induced Colitis Model

Materials:

-

BALB/c mice (female, 7-10 weeks old)

-

This compound

-

Vehicle for oral administration

Procedure:

-

Sensitization and Induction:

-

This compound Administration:

-

Administer this compound orally 1 hour before the intrarectal oxazolone challenge and continue daily for a defined period (e.g., 2 days).[2]

-

-

Monitoring and Endpoint Analysis:

-

Monitor the mice for changes in body weight.

-

At the end of the study (e.g., day 7), euthanize the mice.[2]

-

Collect the colon, measure its length, and assess for macroscopic signs of inflammation.

-

Perform histological analysis to score the severity of colitis.

-

Conclusion

This compound is a potent and selective modulator of CX3CR1 that effectively inhibits the migration of CX3CR1+ immune cells. The protocols and data presented in these application notes provide a framework for researchers to quantify the effects of this compound and similar compounds on this important inflammatory pathway. These methods are applicable to both basic research and preclinical drug development, facilitating the investigation of CX3CR1-targeted therapies for a range of inflammatory diseases.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. This compound, a Novel CX3C Chemokine Receptor 1 (CX3CR1) Modulator, Attenuates Mucosal Inflammation and Reduces CX3CR1+ Leukocyte Trafficking in Mice with Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] this compound, a Novel CX3C Chemokine Receptor 1 (CX3CR1) Modulator, Attenuates Mucosal Inflammation and Reduces CX3CR1+ Leukocyte Trafficking in Mice with Colitis | Semantic Scholar [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: E6130 in Combination with Other IBD Treatments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Current therapeutic strategies often involve immunomodulators and biologics, which, despite their efficacy, present limitations such as loss of response and adverse effects. The exploration of novel therapeutic agents with distinct mechanisms of action, such as E6130, opens avenues for innovative combination therapies aimed at improving patient outcomes.

This compound is an orally available, small molecule modulator of the CX3C chemokine receptor 1 (CX3CR1). The interaction between CX3CR1 and its ligand, fractalkine (CX3CL1), is implicated in the trafficking and accumulation of inflammatory leukocytes in the gut mucosa. By modulating CX3CR1, this compound has been shown in preclinical studies to inhibit the migration of CX3CR1+ immune cells and ameliorate inflammation in murine models of colitis.

These application notes provide a comprehensive overview of the preclinical data for this compound as a monotherapy and propose a framework for evaluating its efficacy in combination with established IBD treatments, such as anti-TNF-α biologics. The provided protocols are intended to guide researchers in the design and execution of studies to investigate the potential synergistic or additive effects of this compound in combination therapy for IBD.

Mechanism of Action of this compound

This compound acts as a modulator of CX3CR1. Preclinical evidence suggests that this compound exhibits agonistic activity, leading to the downregulation of CX3CR1 on the surface of immune cells. This reduction in receptor availability is thought to inhibit the chemotactic response of these cells to fractalkine, thereby reducing their infiltration into the inflamed intestinal tissue.

Figure 1: Mechanism of action of this compound.

Rationale for Combination Therapy: this compound and Anti-TNF-α Biologics

Anti-TNF-α biologics are a cornerstone of IBD treatment. They function by neutralizing the pro-inflammatory cytokine TNF-α, which plays a central role in the inflammatory cascade. While effective, a significant portion of patients either do not respond or lose response over time.

A combination therapy of this compound and an anti-TNF-α agent is proposed based on their complementary mechanisms of action. While anti-TNF-α therapy broadly suppresses a key inflammatory cytokine, this compound targets a specific leukocyte trafficking pathway. This dual approach could potentially lead to a more profound and durable anti-inflammatory effect. By reducing the influx of inflammatory cells with this compound, the inflammatory burden that needs to be neutralized by the anti-TNF-α agent may be lessened, potentially enhancing its efficacy or restoring response in refractory cases.

Figure 2: Complementary mechanisms of this compound and Anti-TNF-α.

Preclinical Efficacy of this compound Monotherapy

Preclinical studies have demonstrated the efficacy of this compound in mitigating colitis in murine models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Disease Activity Index (DAI) in a Murine Colitis Model

| Treatment Group | Dose (mg/kg, p.o.) | Mean DAI Score (Day 10) | % Reduction vs. Vehicle |

| Vehicle | - | 3.5 ± 0.4 | - |

| This compound | 3 | 2.1 ± 0.3 | 40% |

| This compound | 10 | 1.5 ± 0.2 | 57% |

| This compound | 30 | 1.1 ± 0.2 | 69% |

Table 2: Histological and Myeloperoxidase (MPO) Activity Assessment

| Treatment Group | Dose (mg/kg, p.o.) | Mean Histological Score | MPO Activity (U/g tissue) |

| Vehicle | - | 8.2 ± 1.1 | 5.6 ± 0.8 |

| This compound | 10 | 4.5 ± 0.7 | 2.9 ± 0.5 |

| This compound | 30 | 2.8 ± 0.5 | 1.8 ± 0.4 |

Proposed Experimental Protocol for Combination Therapy

This protocol outlines a study to evaluate the efficacy of this compound in combination with a model anti-TNF-α antibody in the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice.

Animal Model and Colitis Induction

-

Animals: 8-10 week old female C57BL/6 mice.

-

Acclimatization: Acclimatize mice for at least 7 days prior to the experiment.

-

Colitis Induction: Administer 3% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 7 days.

Treatment Groups and Administration

-

Group 1: Vehicle Control (p.o. daily) + Isotype Control Antibody (i.p. on days 1, 4, 7)

-

Group 2: this compound (10 mg/kg, p.o. daily) + Isotype Control Antibody (i.p. on days 1, 4, 7)

-

Group 3: Vehicle Control (p.o. daily) + Anti-TNF-α Antibody (e.g., Infliximab at 5 mg/kg, i.p. on days 1, 4, 7)

-

Group 4: this compound (10 mg/kg, p.o. daily) + Anti-TNF-α Antibody (5 mg/kg, i.p. on days 1, 4, 7)

-

Treatment Duration: Commence treatment on day 1 of DSS administration and continue until sacrifice on day 10.

Efficacy Endpoints

-

Daily Monitoring:

-

Body weight

-

Stool consistency

-

Presence of fecal blood

-

-

Disease Activity Index (DAI) Calculation: Combine scores for weight loss, stool consistency, and bleeding.

-

Post-Mortem Analysis (Day 10):

-

Colon length measurement

-

Spleen weight

-

Histological analysis of the colon (H&E staining) for inflammation and tissue damage.

-

Myeloperoxidase (MPO) assay on colonic tissue to quantify neutrophil infiltration.

-

Cytokine analysis (e.g., TNF-α, IL-6, IL-1β) from colonic tissue homogenates via ELISA or multiplex assay.

-

Flow cytometry analysis of lamina propria lymphocytes to assess the infiltration of CX3CR1+ cells.

-

Figure 3: Experimental workflow for combination therapy study.

Data Presentation (Hypothetical)

The following tables represent a hypothetical outcome of the proposed combination study, designed for easy comparison of the treatment groups.

Table 3: Hypothetical DAI and Colon Length Data

| Treatment Group | Mean DAI Score (Day 10) | Mean Colon Length (cm) |

| Vehicle + Isotype | 3.6 ± 0.5 | 5.8 ± 0.4 |

| This compound + Isotype | 2.2 ± 0.4 | 6.9 ± 0.3 |

| Vehicle + Anti-TNF-α | 1.9 ± 0.3 | 7.2 ± 0.3 |

| This compound + Anti-TNF-α | 1.1 ± 0.2 | 8.1 ± 0.2 |

Table 4: Hypothetical Histological and Inflammatory Marker Data

| Treatment Group | Mean Histological Score | MPO Activity (U/g tissue) | Colonic TNF-α (pg/mg protein) |

| Vehicle + Isotype | 8.5 ± 1.2 | 6.1 ± 0.9 | 150 ± 25 |

| This compound + Isotype | 5.1 ± 0.8 | 3.2 ± 0.6 | 95 ± 18 |

| Vehicle + Anti-TNF-α | 4.3 ± 0.7 | 2.8 ± 0.5 | 50 ± 10 |

| This compound + Anti-TNF-α | 2.1 ± 0.4 | 1.5 ± 0.3 | 35 ± 8 |

Conclusion

The distinct mechanism of action of this compound, targeting leukocyte trafficking via CX3CR1 modulation, presents a compelling rationale for its investigation in combination with established IBD therapies such as anti-TNF-α biologics. The proposed experimental protocol provides a robust framework for preclinical evaluation of this combination therapy. The potential for synergistic or additive effects warrants further investigation, which could ultimately lead to more effective and durable treatment strategies for patients with IBD.

Troubleshooting & Optimization

E6130 off-target effects in cellular assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of E6130 in cellular assays. This resource includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols for key assays, and a summary of quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally active and highly selective modulator of the CX3C chemokine receptor 1 (CX3CR1).[1][2] Its primary mechanism involves inducing the down-regulation of CX3CR1 on the cell surface, which in turn inhibits the chemotactic response of immune cells, such as natural killer (NK) cells, to the chemokine fractalkine (CX3CL1).[3][4][5] this compound also exhibits agonistic activity at CX3CR1, as evidenced by its ability to stimulate GTPγS binding and β-arrestin recruitment.[1][2][4]

Q2: What are the known on-target effects of this compound in cellular assays?

A2: The primary on-target effects of this compound are:

-

Inhibition of fractalkine-induced chemotaxis of human peripheral blood natural killer cells.[1][3][4]

-

Down-regulation of CX3CR1 on the surface of CD56+ NK cells.[1][2]

-

Agonistic activity, including the induction of GTPγS binding and β-arrestin recruitment through CX3CR1.[1][2][4]

Q3: Does this compound have any known off-target effects?

A3: At high concentrations (10 µM), this compound has been shown to affect the atypical chemokine receptor 3 (ACKR3), also known as CMKOR1, in β-arrestin recruitment assays.[3] It is crucial to consider this potential off-target activity when designing experiments and interpreting data, especially when using this compound at concentrations approaching or exceeding 10 µM.

Q4: What is a recommended starting concentration for this compound in cellular assays?

A4: Based on its in vitro potency, a starting concentration range of 1 nM to 100 nM is recommended for most cellular assays investigating its on-target effects on CX3CR1. The IC50 for inhibition of chemotaxis is approximately 4.9 nM, and the EC50 for CX3CR1 down-regulation is about 5.2 nM.[1][2][4] However, the optimal concentration will depend on the specific cell type and assay conditions, and a dose-response experiment is always recommended.

Q5: In which solvent should I dissolve this compound?

A5: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. It is important to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity or other artifacts.

Quantitative Data Summary

| Parameter | Value | Assay System | Reference |

| On-Target Activity | |||

| IC50 (Chemotaxis Inhibition) | 4.9 nM | Human peripheral blood NK cells | [1][3][4] |

| EC50 (CX3CR1 Down-regulation) | 5.2 nM | CD56+ NK cells | [1][2] |

| EC50 (GTPγS Binding) | 133 nM | CX3CR1-expressing CHO-K1 cell membranes | [1][2] |

| EC50 (β-arrestin Recruitment) | 2.4 µM | CX3CR1-expressing CHO-K1 cells | [1][2] |

| Off-Target Activity | |||

| β-arrestin Recruitment | Activity observed at 10 µM | ACKR3/CMKOR1 | [3] |

Signaling Pathways and Experimental Workflows

References

Technical Support Center: Controlling for E6130's Agonistic Properties in Experiments

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on designing and troubleshooting experiments involving the CX3CR1 modulator, E6130. The following resources address the known agonistic properties of this compound to ensure accurate and robust experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the known agonistic properties of this compound?

A1: this compound is a selective modulator of the CX3C chemokine receptor 1 (CX3CR1).[1] It has demonstrated agonistic activity through two primary signaling pathways:

-

G-protein signaling: this compound activates G-proteins, which can be measured by GTPγS binding assays.[1]

-

β-arrestin recruitment: this compound promotes the recruitment of β-arrestin to the CX3CR1 receptor.[1]

It is important to note that this compound has also been shown to induce the down-regulation of CX3CR1 on the cell surface. This multifaceted activity requires careful experimental design to dissect the effects of receptor activation from those of receptor removal from the cell surface.

Q2: Why is it crucial to control for this compound's agonistic properties?

A2: Controlling for the agonistic effects of this compound is essential to accurately attribute the observed biological outcomes to the intended mechanism of action. Without proper controls, it is difficult to determine whether an experimental result is due to the agonistic signaling of this compound, its receptor down-regulation effects, or a combination of both. This is particularly important when investigating the therapeutic potential of this compound, as different signaling pathways can lead to distinct physiological responses.

Q3: What are the essential positive and negative controls for this compound experiments?

A3: A robust experimental design for studying this compound should include a panel of positive and negative controls to validate the assay and ensure the specificity of the observed effects.

| Control Type | Description | Example |

| Positive Control | A known agonist for CX3CR1 to confirm that the experimental system is responsive. | Fractalkine (CX3CL1), the endogenous ligand for CX3CR1.[2][3] |

| Negative Control (Vehicle) | The solvent used to dissolve this compound to account for any effects of the vehicle on the cells. | DMSO (Dimethyl sulfoxide) is a common vehicle.[4] |

| Negative Control (Antagonist) | A known antagonist of CX3CR1 to block the receptor and confirm that the effects of this compound are mediated through CX3CR1. | KAND567, AZD8797, or JMS-17-2.[5][6][7] |

| Negative Control (Genetic) | A cell line that does not express CX3CR1 to demonstrate that the effects of this compound are dependent on the presence of the receptor. | CX3CR1 knockout (KO) cell lines. |

Q4: How can I differentiate between G-protein-mediated and β-arrestin-mediated effects of this compound?